![molecular formula C20H31N5O2 B5652586 4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5652586.png)
4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of piperidine as a core structure, which is a common feature in the synthesis of complex molecules with potential pharmacological applications. For example, Kumar et al. (2004) described a synthesis process involving piperidin-1-ylamide as a precursor for radiolabeling, showing the versatility of piperidine derivatives in synthesizing molecules for imaging applications (Kumar et al., 2004). Fussell et al. (2012) reported a robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, highlighting the importance of optimizing each step for successful scale-up (Fussell et al., 2012).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their binding affinity and selectivity towards various receptors. Shim et al. (2002) investigated the molecular interaction of a piperidin-1-yl derivative with the CB1 cannabinoid receptor, showing how the molecular structure influences receptor binding (Shim et al., 2002). The detailed molecular structure analysis helps in understanding the compound's potential interactions and mechanisms of action.
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, influencing their chemical properties and potential applications. The reaction conditions, such as temperature and catalyst presence, play a significant role in the outcome and yield of these reactions. Shevchuk et al. (2012) developed a method for the arylation of azoles with bromopyridines, followed by the reduction of the pyridine ring, demonstrating the chemical versatility of piperidine derivatives (Shevchuk et al., 2012).
特性
IUPAC Name |
1-[4-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-15-18(16(2)23(3)22-15)5-6-19(26)24-10-7-17(8-11-24)20-21-9-12-25(20)13-14-27-4/h9,12,17H,5-8,10-11,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDUIAWNCYWMLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CCC(CC2)C3=NC=CN3CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。